REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([CH:16]=[C:17]([N+]([O-])=O)[CH:18]=1)[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:8])([O-])=O.C1(C)C=C(C)C=C(C)C=1C(OC1C=CC=CN=1)=O.C(OC1C=CC=CN=1)(=O)C(C)(C)C.C(OC1C=CC=CN=1)(=O)C1C=CC(OC)=CC=1>>[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)(=[O:8])[C:6]1[CH:5]=[CH:4][CH:18]=[CH:17][CH:16]=1
|
Name
|
2-(3,5-dinitrobenzoyloxy)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC2=NC=CC=C2)C=C(C1)[N+](=O)[O-]
|
Name
|
2-mesitoyloxypyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)C(=O)OC1=NC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC1=NC=CC=C1
|
Name
|
2-p-anisoyloxypyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)OC1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Other products prepared by this procedure
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |